molecular formula C14H14O4 B12537729 4-(Dimethoxymethyl)-3-phenyl-2H-pyran-2-one CAS No. 820986-10-5

4-(Dimethoxymethyl)-3-phenyl-2H-pyran-2-one

Cat. No.: B12537729
CAS No.: 820986-10-5
M. Wt: 246.26 g/mol
InChI Key: FZOZOIMAKBIDJO-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-3-phenyl-2H-pyran-2-one is an organic compound with a complex structure that includes a pyran ring, a phenyl group, and two methoxy groups attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-3-phenyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with a phenyl-substituted pyranone precursor, which undergoes methoxymethylation using dimethoxymethane in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-3-phenyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenyl-substituted pyranones, while reduction could produce phenyl-substituted pyranols.

Scientific Research Applications

4-(Dimethoxymethyl)-3-phenyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Dimethoxymethyl)-3-phenyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethoxymethyl)-3-phenyl-2H-pyran-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds might not be as effective.

Properties

CAS No.

820986-10-5

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

4-(dimethoxymethyl)-3-phenylpyran-2-one

InChI

InChI=1S/C14H14O4/c1-16-14(17-2)11-8-9-18-13(15)12(11)10-6-4-3-5-7-10/h3-9,14H,1-2H3

InChI Key

FZOZOIMAKBIDJO-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C(=O)OC=C1)C2=CC=CC=C2)OC

Origin of Product

United States

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